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Compound Name: SLC-391

Cat. No.: B10856089 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of SLC-391, a selective

AXL inhibitor, against the other members of the TAM (TYRO3, AXL, MERTK) family of receptor

tyrosine kinases. The data and protocols presented are essential for assessing the selectivity

profile of SLC-391 and understanding its potential applications in targeted therapy.

TAM Kinase Signaling Pathway
The TAM family of receptor tyrosine kinases, comprising TYRO3, AXL, and MERTK, are key

regulators of diverse cellular processes.[1] Their signaling is initiated by the binding of ligands,

primarily Growth Arrest-Specific 6 (GAS6) and Protein S, which leads to receptor dimerization

and autophosphorylation of the intracellular kinase domain. This activation triggers downstream

signaling cascades, such as the PI3K/AKT and MAPK pathways, which are crucial for cell

proliferation, survival, migration, and immune response modulation. Dysregulation of TAM

kinase signaling is implicated in cancer progression, metastasis, and therapeutic resistance.[2]

[3]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b10856089?utm_src=pdf-interest
https://www.benchchem.com/product/b10856089?utm_src=pdf-body
https://www.benchchem.com/product/b10856089?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/axl-inhibitor-slc-391
https://www.researchgate.net/publication/327085294_Abstract_B148_Activity_of_the_TAM_kinase-targeting_compound_SLC-391_is_mediated_by_the_engagement_of_the_immune_system_in_CT-26_syngeneic_mouse_model
https://pmc.ncbi.nlm.nih.gov/articles/PMC5612104/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ligands

TAM Receptors

Downstream Signaling

Cellular Functions

GAS6

AXL

binds MERTK

binds

TYRO3

binds

Protein S

bindsbinds

PI3K/AKT Pathway

activates

MAPK Pathway

activates

activates activatesactivates activates

Proliferation &
Survival

Migration &
Invasion

Immune
Suppression

Click to download full resolution via product page

Caption: Simplified TAM kinase signaling pathway.
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Quantitative Comparison of SLC-391 Activity on
TAM Kinases
SLC-391 is identified as a potent and selective inhibitor of AXL.[1] However, to fully

characterize its selectivity profile, it is crucial to quantify its inhibitory activity against the closely

related TAM kinases, MERTK and TYRO3. The following table summarizes the half-maximal

inhibitory concentration (IC50) values of SLC-391 against the three TAM family kinases as

determined by a radiometric activity-based kinase assay.

Kinase Target SLC-391 IC50 (nM) Fold Selectivity vs. AXL

AXL 9.6 1.0x

TYRO3 42.3 4.4x

MERTK 44.0 4.6x

Data Source:The potency of SLC-391 against the TAM family kinases was determined by a

radiometric activity–based kinase assay.

The data clearly indicates that SLC-391 is most potent against its primary target, AXL, with a

single-digit nanomolar IC50.[4] The compound exhibits a greater than four-fold selectivity for

AXL over both TYRO3 and MERTK, demonstrating a favorable selectivity profile within the TAM

kinase family.

Experimental Protocols
Detailed methodologies are provided below for the key experiments used to determine the

potency and selectivity of SLC-391.

Experimental Workflow for Kinase Inhibitor Profiling
The characterization of a kinase inhibitor like SLC-391 typically follows a multi-step process. It

begins with a biochemical assay to determine direct enzymatic inhibition, followed by cell-

based assays to assess activity and selectivity in a more physiological context.
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Caption: General experimental workflow for kinase inhibitor profiling.
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Radiometric Activity-Based Kinase Assay
This assay is considered a gold standard for quantifying kinase activity.[5][6] It directly

measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific protein or

peptide substrate by the kinase.[6]

Objective: To determine the IC50 values of SLC-391 against AXL, MERTK, and TYRO3.

Principle: The kinase reaction is performed with the kinase, a suitable substrate, and [γ-

³²P]ATP in the presence of varying concentrations of the inhibitor (SLC-391). The reaction

products are then spotted onto phosphocellulose paper, which binds the phosphorylated

substrate.[7] Unbound [γ-³²P]ATP is washed away. The amount of radioactivity incorporated

into the substrate is quantified using a phosphorimager or scintillation counter, which is

inversely proportional to the inhibitory activity of the compound.[7][8]

General Protocol:

Prepare a reaction mixture containing the specific kinase (AXL, MERTK, or TYRO3), its

corresponding peptide substrate, and reaction buffer.

Add SLC-391 at various concentrations (typically a serial dilution).

Initiate the kinase reaction by adding a mix of unlabeled ATP and [γ-³²P]ATP.[7]

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

Stop the reaction and spot an aliquot onto P81 phosphocellulose filter paper.[7]

Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-

³²P]ATP.[7]

Dry the filter paper and measure the incorporated radioactivity.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a dose-response curve to calculate the IC50 value.

Ba/F3 Cell-Based Kinase Selectivity Assay
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This assay provides a robust method for evaluating the selectivity of a kinase inhibitor in a

cellular context across a wide panel of kinases.

Objective: To assess the selectivity of SLC-391 against a broad panel of tyrosine kinases.

Principle: The Ba/F3 cell line is a murine pro-B cell line that depends on interleukin-3 (IL-3)

for survival and proliferation.[9][10][11] These cells can be genetically engineered to express

a specific constitutively active or oncogenic kinase. This expression renders the cells

independent of IL-3, as their survival now relies on the activity of the engineered kinase.[9]

[10][12][13] Inhibition of this specific kinase by a compound will lead to cell death, which can

be measured.

General Protocol:

A panel of Ba/F3 cell lines, each engineered to express a different human tyrosine kinase,

is used.

Cells are cultured in the absence of IL-3.

The cells are treated with SLC-391 at a fixed concentration (e.g., 100 nM).

After an incubation period (typically 48-72 hours), cell viability is measured using a

luminescent assay that quantifies ATP levels (e.g., CellTiter-Glo).

A decrease in cell viability indicates that SLC-391 inhibits the specific kinase that is driving

the survival of that particular cell line. The percentage of inhibition is calculated relative to

untreated controls.

Cellular AXL Phosphorylation Assay
This assay confirms the on-target activity of SLC-391 by directly measuring the inhibition of

AXL autophosphorylation in a relevant human cell line.

Objective: To confirm that SLC-391 inhibits AXL signaling in intact cells.

Principle: The activity of AXL is marked by its autophosphorylation at specific tyrosine

residues, such as Tyr779, upon ligand stimulation.[2][14] This assay measures the level of

phosphorylated AXL (pAXL) in cells treated with the inhibitor.
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General Protocol:

Culture a human cell line that expresses AXL (e.g., A549 non-small cell lung cancer cells).

Starve the cells overnight to reduce basal kinase activity.

Pre-treat the cells with various concentrations of SLC-391 for a short period (e.g., 1 hour).

[14]

Stimulate AXL signaling by adding its ligand, recombinant GAS6, for a brief period (e.g.,

15 minutes).[14]

Lyse the cells and quantify the levels of phosphorylated AXL (at Y779) and total AXL using

a method like Sandwich-ELISA or Western blotting.[14][15]

The reduction in the pAXL/total AXL ratio demonstrates the dose-dependent inhibitory

effect of SLC-391 on its target in a cellular environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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